2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile
Overview
Description
“2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrFN2O2 and a molecular weight of 259.03 . It appears as a solid .
Physical and Chemical Properties The density of this compound is predicted to be 1.751±0.06 g/cm3, and its boiling point is predicted to be 360.9±37.0 °C . The melting point and flash point are not available .
Scientific Research Applications
Synthesis and Application of Fluorinated Compounds
Fluorinated compounds, including those with bromo and nitro groups, are pivotal in various fields of scientific research due to their unique chemical properties. These properties make them suitable for a wide range of applications, from pharmaceuticals to materials science.
Pharmaceutical Research
Fluorinated compounds, such as fluorinated pyrimidines, have been extensively studied for their applications in cancer chemotherapy. For instance, 5-fluorouracil (5-FU) and its derivatives are among the most widely used anticancer drugs, utilized in treating millions of cancer patients annually. The incorporation of fluorine atoms into pyrimidine rings has significantly contributed to the development of effective cancer treatments by altering the kinetic parameters for nucleotide incorporation, which in part explains their potency against HIV-1 and cancer (Gmeiner, 2020; Ray et al., 2003).
Materials Science
In materials science, the fluorination of graphite and the synthesis of fluorinated graphite intercalation compounds (FGICs) have been subjects of research. These studies have revealed that the absence of charge transfer and the predominantly van der Waals character of guest-host interactions are critical for the unique properties of FGICs, such as their electronic and structural characteristics (Panich, 1993).
Environmental Science
The environmental fate and effects of fluorinated compounds, particularly those used as pesticides or in industrial applications, have also been examined. Studies have assessed the transient environmental impacts, degradation pathways, and the potential for bioaccumulation of these compounds, highlighting the importance of understanding their behavior in environmental matrices (Hubert, 2003).
Properties
IUPAC Name |
2-(5-bromo-3-fluoro-2-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWBFAPZRQLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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